Sodium bisulfite

描述

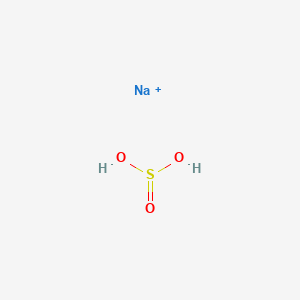

Chemical Structure and Properties Sodium bisulfite (NaHSO₃) is an inorganic compound with a molecular weight of 104.05 g/mol . It is a weak acid with a pH range of 3.6–4.6 in aqueous solutions, depending on concentration . Its structure consists of a sodium cation (Na⁺) and a bisulfite anion (HSO₃⁻), where sulfur exists in the +4 oxidation state . This compound acts as a strong reducing agent, neutralizing oxidizing agents like chlorine and oxygen, and is highly soluble in water .

准备方法

- 亚硫酸氢钠溶液可以通过用二氧化硫处理合适的碱(如氢氧化钠或碳酸氢钠)来制备:

- SO₂ + NaOH → NaHSO₃

- SO₂ + NaHCO₃ → NaHSO₃ + CO₂

- 结晶尝试会产生偏亚硫酸钠 (Na₂S₂O₅),它在水中溶解后会再生亚硫酸氢盐:

- Na₂S₂O₅ + H₂O → 2 Na⁺ + 2 HSO₃⁻

- Wellman-Lord 法也生产亚硫酸氢钠 .

化学反应分析

科学研究应用

Food Industry

Preservative and Antioxidant

Sodium bisulfite is widely used as a food additive to prevent browning and spoilage in fruits and vegetables. It acts as an antioxidant by inhibiting enzymatic reactions that lead to discoloration. The European Food Safety Authority (EFSA) has evaluated its safety and established acceptable daily intake levels, confirming that this compound is generally recognized as safe when used within specified limits .

Table 1: Applications in Food Preservation

| Application | Description |

|---|---|

| Fruit and Vegetable Preservation | Prevents browning in cut fruits and vegetables |

| Wine Production | Acts as an antioxidant and stabilizer |

| Dried Fruits | Maintains color and freshness |

Water Treatment

Dechlorination Agent

this compound is extensively used in municipal water treatment facilities to remove excess chlorine from drinking water. It reacts with chlorine to form harmless chloride ions, making it a crucial component in ensuring water safety .

Wastewater Treatment

In industrial applications, this compound is employed for dechlorination in wastewater treatment processes, particularly in the pulp and paper industry, where it neutralizes chlorine residues .

Chemical Synthesis

Reducing Agent

this compound serves as a mild reducing agent in various chemical reactions, including the synthesis of organic compounds. It is utilized in the production of intermediates for pharmaceuticals such as analgin and aminopyrine .

Bleaching Agent

In the textile industry, this compound is used for bleaching fabrics, particularly cotton and jute. Its reducing properties help achieve desired whiteness without damaging the fibers .

Pharmaceutical Applications

Stabilization of Drugs

In pharmaceuticals, this compound is often included in formulations to stabilize active ingredients against oxidation. For example, menadione this compound is used in injectable solutions to enhance stability under light exposure .

Biochemical Research

DNA Methylation Studies

this compound is employed in molecular biology for DNA methylation analysis. It converts unmethylated cytosines to uracils, allowing researchers to study methylation patterns in genomic DNA . This application has significant implications in epigenetics and cancer research.

Case Studies

-

Food Safety Evaluation

A study published by EFSA evaluated the long-term effects of this compound consumption on human health. The findings indicated no significant genotoxicity or carcinogenicity associated with its use as a food additive, supporting its continued use within established limits . -

Wastewater Treatment Efficiency

Research demonstrated that this compound effectively reduced chlorine levels in wastewater from textile manufacturing processes, leading to improved environmental compliance and reduced toxicity for aquatic life .

作用机制

相似化合物的比较

Sodium Bisulfite vs. Sodium Metabisulfite

Key Distinction : Sodium metabisulfite releases more sulfur dioxide (SO₂) upon decomposition, enhancing its antimicrobial potency but requiring stricter handling . This compound is preferred in DNA research due to its gentler conversion of cytosines .

This compound vs. Sodium Bisulfate

Key Distinction : this compound’s sulfite ion (SO₃²⁻) provides reducing properties, while bisulfate’s sulfate ion (SO₄²⁻) lacks this capability .

This compound vs. Ascorbic Acid

Key Distinction : Ascorbic acid is biocompatible and used in food/medicine, whereas this compound is cost-effective for industrial-scale dechlorination .

生物活性

Sodium bisulfite (NaHSO₃) is a chemical compound widely recognized for its applications in various fields, including food preservation, water treatment, and pharmaceuticals. Its biological activity is primarily linked to its antimicrobial properties and effects on cellular metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Antimicrobial Properties

This compound exhibits significant bactericidal and antiproliferative effects against various microorganisms. A study demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Serratia marcescens, and Pseudomonas aeruginosa in a catheter lumen model. The results indicated that this compound significantly reduced the colony-forming units (CFUs) of these bacteria over time, showcasing its potential as an antimicrobial agent in clinical settings .

Table 1: Antimicrobial Effects of this compound

| Pathogen | Initial CFUs/mL | CFUs/mL after 48h | CFUs/mL after 72h |

|---|---|---|---|

| Staphylococcus aureus | 9.3 × 10² | 9.7 × 10⁵ | 3.1 × 10⁷ |

| Bacillus cereus | 7.1 × 10⁵ | 2.0 × 10⁷ | 3.3 × 10⁹ |

| Pseudomonas aeruginosa | 4.3 × 10¹ | 1.0 × 10³ | 9.4 × 10³ |

The bactericidal action of this compound is attributed to its ability to disrupt ATP synthesis and inhibit bacterial metabolism, leading to cell death. Additionally, this compound has been shown to induce oxidative stress in intestinal cells, which can result in inflammation and altered biothiol levels . This dual role as an antimicrobial agent and a potential disruptor of cellular homeostasis highlights the need for careful consideration of its use in food and pharmaceutical applications.

Case Studies on Environmental Applications

This compound has also been employed in environmental management, particularly in ballast water treatment to prevent the spread of invasive species. Its effectiveness in deactivating harmful microorganisms makes it a valuable tool for compliance with international maritime regulations . Regional case studies indicate varying degrees of success in implementing this compound-based treatments across different maritime regions.

Table 2: Regional Case Studies on this compound Use

| Region | Application | Outcome |

|---|---|---|

| North Atlantic | Ballast water treatment | Compliance with environmental standards |

| Asia-Pacific | Invasive species management | Effective prevention of ecological imbalances |

| European Waters | Maritime conservation efforts | Enhanced regulatory compliance |

Safety and Toxicological Concerns

While this compound is generally regarded as safe when used within established limits, concerns regarding its potential toxicity have been raised. A study highlighted that exposure to this compound can lead to increased levels of homocysteine while decreasing cysteine levels, promoting oxidative stress and inflammation in intestinal cells . The European Food Safety Authority (EFSA) has established acceptable daily intake levels for sulfites, including this compound, but noted uncertainties regarding their long-term effects on human health .

Toxicological Data Summary

- No Observed Adverse Effect Level (NOAEL) : Identified at 70 mg SO₂ equivalent/kg body weight per day.

- Current Acceptable Daily Intake (ADI) : Set at 0.7 mg SO₂ equivalent/kg body weight per day.

常见问题

Basic Research Questions

Q. How does sodium bisulfite treatment enable DNA methylation analysis?

this compound converts unmethylated cytosines to uracil while leaving methylated cytosines intact. Post-conversion, PCR amplification replaces uracil with thymine, allowing methylation status to be inferred via sequencing or methylation-specific primers. This forms the basis for techniques like Methylation-Specific PCR (MSP) and Bisulfite Sequencing .

Key Protocol Steps :

- Denature DNA (95°C for 5–10 minutes) to expose single strands.

- Incubate with this compound (50–60°C for 12–16 hours) for cytosine conversion.

- Purify DNA to remove bisulfite residues, yielding single-stranded DNA (ssDNA) with 20–30 ng/µl average yield .

Q. What are common pitfalls in bisulfite conversion, and how can they be mitigated?

Incomplete conversion due to inadequate denaturation or reaction time can lead to false methylation signals. Solutions include:

- Using fresh sodium hydroxide for denaturation.

- Optimizing incubation times (e.g., multi-step denaturation at 95°C and 60°C cycles) for low-concentration DNA .

- Validating conversion efficiency by sequencing non-CpG cytosines, which should fully convert to thymine .

Q. How to design primers for bisulfite-converted DNA?

Bisulfite treatment reduces sequence complexity (C→T), complicating primer design. Best practices include:

- Avoiding CpG sites in primer regions to ensure unbiased amplification.

- Using tools like MethPrimer or BiSearch to account for sequence redundancy and ensure specificity . Example: Primers targeting the ESR1 locus (forward: TCCTAAAAACTACACTTACTCCC; reverse: GTAGGGTAGAAGGTTTAGAA) avoid CpG-rich regions .

Advanced Research Questions

Q. What computational challenges arise in bisulfite sequencing data analysis?

Bisulfite-treated reads have reduced complexity (C→T transitions), complicating alignment to reference genomes. Solutions include:

- Probabilistic alignment algorithms (e.g., Bismark) to handle C/T polymorphisms.

- Methylation scoring tools (e.g., MethylKit) to quantify methylation heterogeneity at single-base resolution .

Q. How can NGS-based amplicon sequencing enhance methylation analysis?

Combining bisulfite conversion with targeted amplification and NGS enables genome-wide, quantitative methylation profiling. Workflow steps:

- First PCR: Amplify bisulfite-converted DNA with gene-specific primers.

- Second PCR: Add sequencing adapters for NGS library preparation.

- Data analysis pipelines (e.g., BS-Seq2) to map reads and calculate methylation ratios .

Q. What strategies optimize bisulfite treatment for low-DNA samples (e.g., liquid biopsies)?

- Use optimized kits (e.g., EpiTect Bisulfite Kit) for low-input DNA (1–500 ng).

- Implement post-bisulfite PCR amplification to compensate for DNA degradation.

- Validate results with spike-in controls to assess conversion efficiency and PCR bias .

Q. Data Contradictions and Methodological Considerations

Q. How to resolve discrepancies between bisulfite sequencing and other methylation assays?

Discrepancies may arise from incomplete conversion, PCR bias, or platform sensitivity. Mitigation strategies:

- Cross-validate using orthogonal methods (e.g., MethylLight for quantitative validation ).

- Apply statistical filters to exclude reads with <95% conversion efficiency .

Q. Why does bisulfite sequencing yield variable results in aging tissues?

Aged DNA may fragment during bisulfite treatment, leading to loss of long amplicons. Recommendations:

- Design shorter amplicons (<200 bp) to accommodate degraded DNA.

- Use mild bisulfite protocols (e.g., lower temperature steps) to preserve nuclear integrity in paraffin sections .

属性

IUPAC Name |

sodium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQJAXMDSEUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHSO3, HNaO3S | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium bisulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034902 | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bisulfite appears as white crystals or crystalline powder. Slight sulfurous odor. Specific gravity 1.48. Strong irritant to skin and tissue., Dry Powder; Liquid, A clear, colourless to yellow solution, White crystals or powder with a slight odor of sulfur dioxide; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., White crystals or powder with a slight odor of sulfur dioxide. | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 104 °C, decomposes, Decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

29 % (NIOSH, 2023), Sol in 3.5 parts cold water, in 2 parts boiling water, in about 70 parts alcohol., 29% | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48, Relative density (water = 1): 1.34 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 2.4 | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystal or crystalline powder, GRANULAR POWDER | |

CAS No. |

7631-90-5 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfite [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZX5469Z6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。